molecular formula C13H9F3O B177536 2-(4-Trifluoromethylphenyl)phenol CAS No. 122801-61-0

2-(4-Trifluoromethylphenyl)phenol

Cat. No. B177536
M. Wt: 238.2 g/mol
InChI Key: ROYWNPVVVXHAHT-UHFFFAOYSA-N
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Description

Synthesis and Characterization of Fluorinated Aromatic Compounds

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, such as those derived from 2-(4-Trifluoromethylphenyl)phenol, involves complex organic reactions. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . This process highlights the intricate steps required to introduce trifluoromethyl groups into aromatic compounds, which can significantly alter their physical and chemical properties.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by the presence of trifluoromethyl groups attached to the aromatic ring. These groups can influence the electronic distribution within the molecule, as seen in the study of a compound where the dihedral angles between the triazole ring and two benzene rings were precisely measured . The presence of fluorine atoms can also affect the conformation and reactivity of the molecules.

Chemical Reactions Analysis

Fluorinated phenols can undergo various chemical reactions, including electrophilic aromatic substitution. For example, the electrophilic aromatic ring trifluoromethylthiolation of phenols was achieved using N-trifluoromethylsulfanyl aniline in the presence of promoters like BF3·Et2O or triflic acid . This reaction demonstrates the reactivity of the para position in phenols when substituted with electron-withdrawing groups like trifluoromethyl.

Physical and Chemical Properties Analysis

The introduction of trifluoromethyl groups into phenolic compounds significantly impacts their physical and chemical properties. For instance, fluorinated polyimides synthesized from the novel diamine mentioned earlier exhibited good solubility in polar organic solvents and outstanding thermal and mechanical properties . The presence of fluorine atoms typically increases the material's resistance to solvents and thermal degradation, making them suitable for high-performance applications.

Scientific Research Applications

Application in Agrochemical and Pharmaceutical Industries

  • Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Methods of Application or Experimental Procedures: The document does not provide specific methods of application or experimental procedures .
  • Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Use in Drug Metabolism

  • Summary of the Application: 4-(Trifluoromethyl)phenol is a metabolite of the drug fluoxetine . Fluoxetine, also known by the brand name Prozac, is a widely used antidepressant.
  • Methods of Application or Experimental Procedures: The specific methods of how 4-(Trifluoromethyl)phenol is metabolized from fluoxetine are not provided .
  • Results or Outcomes: The presence of 4-(Trifluoromethyl)phenol indicates the metabolism of fluoxetine in the body .

Synthesis of Trifluoromethylpyridines

  • Summary of the Application: Trifluoromethylpyridines (TFMP) are synthesized through a number of cyclocondensation reactions .
  • Methods of Application or Experimental Procedures: The most commonly used trifluoromethyl-containing building blocks for these reactions are ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .
  • Results or Outcomes: The document does not provide specific results or outcomes .

Use as a Drug Metabolite

  • Summary of the Application: 4-(Trifluoromethyl)phenol is a metabolite of the drug fluoxetine . Fluoxetine, also known by the brand name Prozac, is a widely used antidepressant.
  • Methods of Application or Experimental Procedures: The specific methods of how 4-(Trifluoromethyl)phenol is metabolized from fluoxetine are not provided .
  • Results or Outcomes: The presence of 4-(Trifluoromethyl)phenol indicates the metabolism of fluoxetine in the body .

Synthesis of Trifluoromethylpyridines

  • Summary of the Application: Trifluoromethylpyridines (TFMP) are synthesized through a number of cyclocondensation reactions .
  • Methods of Application or Experimental Procedures: The most commonly used trifluoromethyl-containing building blocks for these reactions are ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .
  • Results or Outcomes: The document does not provide specific results or outcomes .

Safety And Hazards

“2-(4-Trifluoromethylphenyl)phenol” should be handled with care. It may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in well-ventilated areas or outdoors .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYWNPVVVXHAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459477
Record name 2-(4-Trifluoromethylphenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Trifluoromethylphenyl)phenol

CAS RN

122801-61-0
Record name 2-(4-Trifluoromethylphenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Seo, SG Lee, DM Shin, BK Hong, S Hwang… - …, 2002 - ACS Publications
Treatment of (arene)tricarbonylmanganese cations (arene = phenol, cresol) with nucleophiles affords η 5 -cyclohexadienyl complexes that can be demetalated to give ortho-substituted …
Number of citations: 24 pubs.acs.org

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